

# AF 555 Carboxylic Acid: A Technical Guide to its Fluorescence and Application

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## Compound of Interest

Compound Name: AF 555 carboxylic acid

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This in-depth technical guide delves into the core principles of fluorescence of **AF 555 carboxylic acid**, a bright, water-soluble, and photostable orange fluorescent dye. This document provides a comprehensive overview of its photophysical properties, the fundamental mechanism of its fluorescence, and detailed protocols for its application in bioconjugation, catering to the needs of researchers and professionals in life sciences and drug development.

## Core Principle of Fluorescence

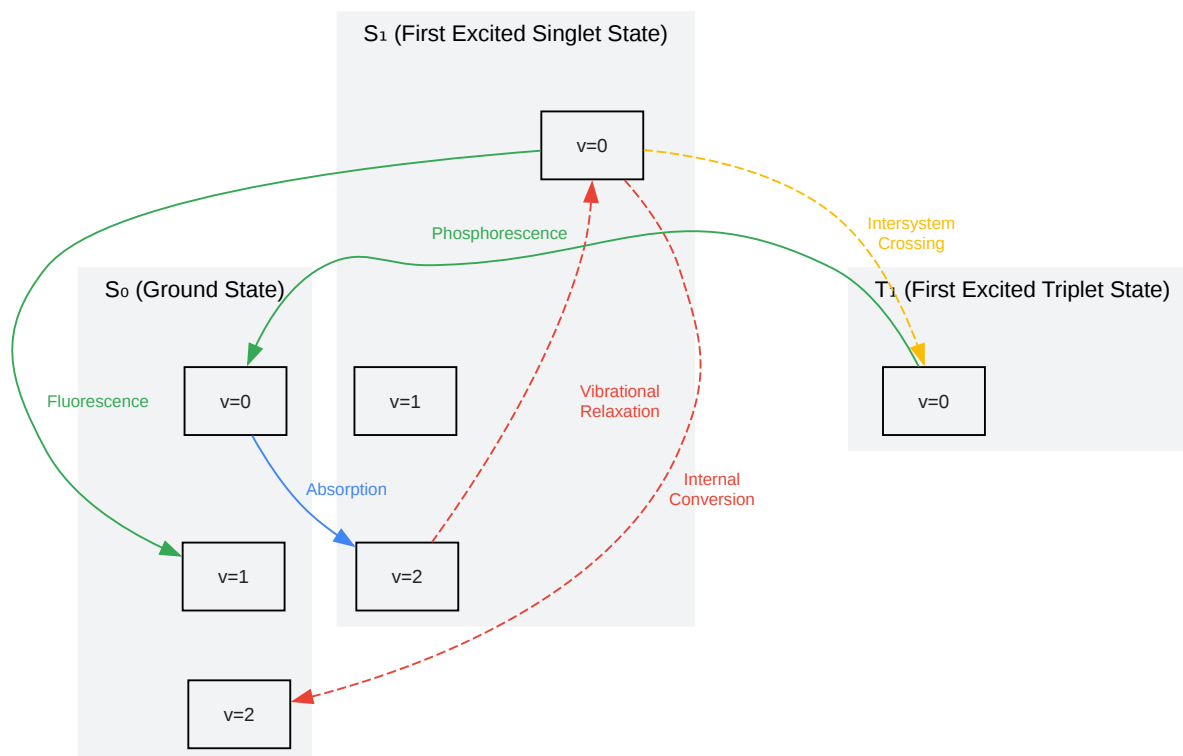
Contrary to what its name might suggest, Alexa Fluor 555 (AF 555) is not a rhodamine derivative but belongs to the cyanine family of dyes. The fluorescence of **AF 555 carboxylic acid** originates from its cyanine core structure, which is characterized by two nitrogen-containing heterocycles linked by a polymethine chain. This extended  $\pi$ -conjugated system is responsible for the dye's strong absorption and emission in the visible spectrum.

The process of fluorescence can be illustrated by a Jablonski diagram, which depicts the electronic and vibrational states of a molecule. Upon absorption of a photon of appropriate energy (around 555 nm for AF 555), an electron is promoted from the ground electronic state ( $S_0$ ) to an excited singlet state ( $S_1$  or  $S_2$ ). This process is very rapid, occurring on the femtosecond timescale.

Following excitation, the molecule quickly relaxes to the lowest vibrational level of the  $S_1$  state through non-radiative processes like internal conversion and vibrational relaxation, losing some

energy as heat. From the  $S_1$  state, the molecule can return to the ground state ( $S_0$ ) via several pathways. For fluorescent molecules like AF 555, the most significant pathway is the emission of a photon, a process known as fluorescence. This emitted photon is of lower energy (longer wavelength, around 565 nm) than the absorbed photon, a phenomenon known as the Stokes shift.

Other non-radiative pathways that compete with fluorescence include internal conversion to the ground state and intersystem crossing to a triplet state ( $T_1$ ). From the triplet state, the molecule can return to the ground state via phosphorescence (a much slower process than fluorescence) or non-radiative decay. The efficiency of fluorescence is quantified by the fluorescence quantum yield ( $\Phi$ ), which is the ratio of the number of photons emitted to the number of photons absorbed.



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A simplified Jablonski diagram illustrating the principle of fluorescence.

## Photophysical Properties

The performance of a fluorophore is defined by its photophysical properties. AF 555 is known for its high brightness, photostability, and water solubility, making it a versatile tool for various fluorescence-based applications.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	555 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	565 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	$\sim 155,000 \text{ cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield ( $\Phi$ )	$\sim 0.10$	[3]
Fluorescence Lifetime ( $\tau$ )	$\sim 0.3 \text{ ns}$	[3]

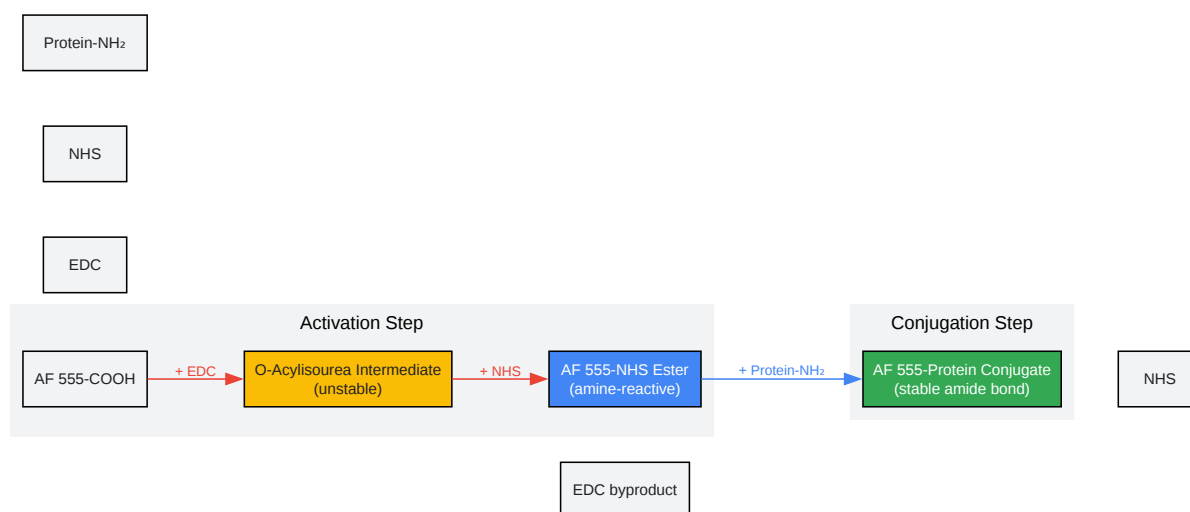
## Experimental Protocols: Conjugation of AF 555 Carboxylic Acid

**AF 555 carboxylic acid** is the non-reactive form of the dye. To conjugate it to primary amines on proteins, antibodies, or other biomolecules, the carboxylic acid group must first be activated. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4][5]

The EDC/NHS chemistry proceeds in two steps:

- **Activation of the Carboxylic Acid:** EDC reacts with the carboxyl group of AF 555 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution. [4]

- Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This AF 555-NHS ester can then efficiently react with primary amines on the target molecule to form a stable amide bond.[4][5]



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Workflow for EDC-NHS mediated conjugation of **AF 555 carboxylic acid** to a protein.

## Materials:

- **AF 555 carboxylic acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
- Protein or other amine-containing molecule to be labeled
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

- Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column for purification

## Protocol:

- Preparation of Reagents:
  - Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF.
  - Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.
- Activation of **AF 555 Carboxylic Acid**:
  - Dissolve **AF 555 carboxylic acid** in the Activation Buffer.
  - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the **AF 555 carboxylic acid** solution.
  - Incubate the reaction for 15-30 minutes at room temperature.
- Conjugation to the Protein:
  - Immediately add the activated AF 555-NHS ester solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling, but a starting point of 10-20 fold molar excess of the dye is recommended.
  - Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.
  - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:

- Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

## Data Presentation

The following table summarizes the key quantitative data for **AF 555 carboxylic acid**.

Parameter	Value
Excitation Maximum	555 nm
Emission Maximum	565 nm
Molar Extinction Coefficient	~155,000 cm <sup>-1</sup> M <sup>-1</sup>
Quantum Yield	~0.10
Fluorescence Lifetime	~0.3 ns
Recommended Excitation Laser	532 nm, 561 nm
Recommended Emission Filter	570 - 620 nm

## Conclusion

**AF 555 carboxylic acid** is a high-performance cyanine dye with excellent photophysical properties for fluorescence-based applications. Its bright orange fluorescence, high photostability, and water solubility make it an ideal candidate for labeling biomolecules. The EDC-NHS coupling chemistry provides a robust and efficient method for conjugating **AF 555 carboxylic acid** to proteins and other amine-containing molecules, enabling a wide range of applications in research, diagnostics, and drug development. Careful optimization of the labeling protocol is recommended to achieve the desired degree of labeling and to ensure the functionality of the labeled biomolecule.

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